Cas no 141632-15-7 (trans-Caffeic Aldehyde)

trans-Caffeic Aldehyde 化学的及び物理的性質
名前と識別子
-
- caffeoyl aldehyde
- 3-(3,4-dihydroxyphenyl)prop-2-enal
- trans-Caffeic Aldehyde
- (E)-3-(3,4-Dihydroxy-phenyl)-propenal
- (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal
- UNII-2A5UNB3LNK
- (E)-caffeyl aldehyde
- (E)-3-(3,4-dihydroxyphenyl)prop-2-enal
- DTXSID401032315
- 3,4-Dihydroxycinnamaldehyde
- trans-3,4-dihydroxycinnamaldehyde
- EN300-1246107
- 68149-78-0
- Caffeyl aldehyde
- 2-Propenal, 3-(3,4-dihydroxyphenyl)-
- AC1NQZ7R
- (2E)-3-(3,4-dihydroxyphenyl)acrylaldehyde
- BDBM50240383
- CS-0225670
- (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal
- AXMVYSVVTMKQSL-OWOJBTEDSA-N
- CHEBI:28323
- (E)-3-(3,4-Dihydroxyphenyl)acrylaldehyde
- 141632-15-7
- SCHEMBL563358
- CHEMBL17291
- (E)-3,4-dihydroxycinnamaldehyde
- 2A5UNB3LNK
- Caffeic aldehyde
- 2-Propenal, 3-(3,4-dihydroxyphenyl)-, (2E)-
- caffealdehyde
- 2-Propenal, 3-(3,4-dihydroxyphenyl)-, (E)-
- (E)-3-(3,4-Dihydroxyphenyl)-2-propenal; (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal
- 3-(3,4-Dihydroxyphenyl)acrylaldehyde
-
- インチ: InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+
- InChIKey: AXMVYSVVTMKQSL-OWOJBTEDSA-N
- ほほえんだ: C1=CC(=C(C=C1C=CC=O)O)O
計算された属性
- せいみつぶんしりょう: 164.04734
- どういたいしつりょう: 164.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 57.53
trans-Caffeic Aldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C079995-1g |
trans-Caffeic Aldehyde |
141632-15-7 | 1g |
$ 1800.00 | 2023-09-08 | ||
Enamine | EN300-1246107-1.0g |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95% | 1g |
$813.0 | 2023-06-08 | |
Enamine | EN300-1246107-10.0g |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95% | 10g |
$3500.0 | 2023-06-08 | |
Enamine | EN300-2533233-1000mg |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95.0% | 1000mg |
$0.0 | 2023-10-02 | |
Enamine | EN300-1246107-0.1g |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95% | 0.1g |
$282.0 | 2023-06-08 | |
Enamine | EN300-1246107-0.25g |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95% | 0.25g |
$403.0 | 2023-06-08 | |
TRC | C079995-100mg |
trans-Caffeic Aldehyde |
141632-15-7 | 100mg |
$ 196.00 | 2023-04-18 | ||
TRC | C079995-1000mg |
trans-Caffeic Aldehyde |
141632-15-7 | 1g |
$ 1533.00 | 2023-04-18 | ||
Enamine | EN300-1246107-5.0g |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95% | 5g |
$2360.0 | 2023-06-08 | |
A2B Chem LLC | AA68115-5mg |
2-Propenal, 3-(3,4-dihydroxyphenyl)-, (2E)- |
141632-15-7 | ≥98% | 5mg |
$677.00 | 2024-04-20 |
trans-Caffeic Aldehyde 関連文献
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
trans-Caffeic Aldehydeに関する追加情報
Comprehensive Analysis of trans-Caffeic Aldehyde (CAS No. 141632-15-7): Properties, Applications, and Research Insights
trans-Caffeic Aldehyde (CAS No. 141632-15-7) is a naturally occurring phenolic compound derived from hydroxycinnamic acid, widely recognized for its bioactive potential. This compound, structurally characterized by a trans-configuration of its double bond and an aldehyde functional group, has garnered significant attention in pharmaceutical, cosmetic, and nutraceutical research. Its molecular formula, C9H8O3, and unique chemical properties make it a subject of interest for antioxidant and anti-inflammatory studies.
Recent trends highlight growing consumer demand for natural antioxidants and plant-derived bioactive compounds, positioning trans-Caffeic Aldehyde as a promising candidate. Searches for "natural aldehyde benefits" or "caffeic acid derivatives in skincare" reflect its relevance in health-conscious markets. Researchers are particularly intrigued by its potential to modulate oxidative stress pathways, a topic frequently queried in academic databases like PubMed and Google Scholar.
The synthesis of trans-Caffeic Aldehyde often involves enzymatic oxidation or controlled chemical methods to preserve its stereochemistry. Analytical techniques such as HPLC and NMR spectroscopy are critical for verifying its purity, a key concern for industries prioritizing high-purity phytochemicals. Notably, its stability under varying pH conditions has been explored in formulations for functional foods and dermatological products.
In the context of green chemistry, trans-Caffeic Aldehyde aligns with sustainable extraction practices. Queries like "eco-friendly phenolic extraction" or "biodegradable aldehydes" underscore its environmental appeal. Studies suggest synergistic effects when combined with other polyphenols, enhancing its efficacy in anti-aging formulations—a hotspot in cosmetic R&D.
From a commercial perspective, suppliers emphasize CAS No. 141632-15-7 as a high-value intermediate for synthesizing advanced flavor enhancers and fragrance components. Its mild, woody aroma profile makes it suitable for niche perfumery applications. Regulatory compliance, including REACH and FDA GRAS status, further bolsters its marketability.
Ongoing research explores trans-Caffeic Aldehyde's role in neuroprotection and metabolic syndrome management, addressing trending health queries like "phenolics and brain health." Its low cytotoxicity, as evidenced in in vitro studies, supports its safety profile for topical and oral use, though clinical trials remain limited.
In summary, trans-Caffeic Aldehyde (CAS No. 141632-15-7) exemplifies the convergence of traditional phytochemistry and modern applications. Its multifaceted properties—ranging from antimicrobial activity to UV-protective effects—resonate with both scientific and consumer communities, ensuring its continued relevance in bioactive compound research.
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